molecular formula C8H8BrN3 B12633017 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12633017
M. Wt: 226.07 g/mol
InChI Key: IFMDJYGVNIQGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom at the 5th position and the ethyl group at the 4th position makes 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine unique. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-2-6-7-5(9)3-10-8(7)12-4-11-6/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

IFMDJYGVNIQGTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=NC=N1)Br

Origin of Product

United States

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